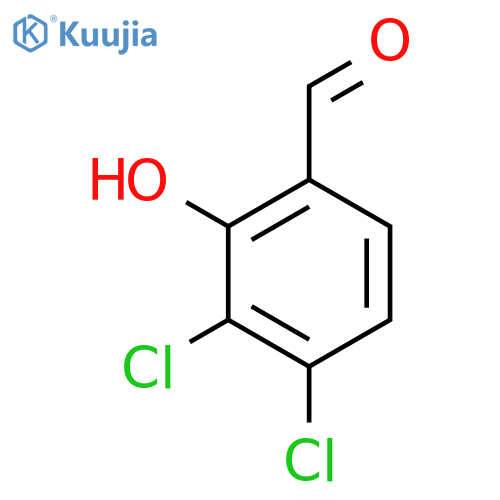

Cas no 23602-61-1 (3,4-DICHLORO-2-HYDROXYBENZALDEHYDE)

23602-61-1 structure

商品名:3,4-DICHLORO-2-HYDROXYBENZALDEHYDE

3,4-DICHLORO-2-HYDROXYBENZALDEHYDE 化学的及び物理的性質

名前と識別子

-

- 3,4-DICHLORO-2-HYDROXYBENZALDEHYDE

- Benzaldehyde, dichloro-2-hydroxy-

- AKOS014316234

- Benzaldehyde, 3,4-dichloro-2-hydroxy-

- 23602-61-1

- EN300-1249144

- Benzaldehyde, 3,4-dichloro-2-hydroxy

- CS-0060317

- Dichlorosalicylaldehyde

- Z1255432815

- 3,4-Dichloro-2-hydroxy-benzaldehyde

- SCHEMBL658824

- 3,4-dichlorosalicylaldehyde

- YAA60261

- P16831

- MFCD13192524

- DS-8209

-

- MDL: MFCD13192524

- インチ: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H

- InChIKey: WSUWZPYQCSWACI-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC=C(Cl)C(Cl)=C1O

計算された属性

- せいみつぶんしりょう: 189.95892

- どういたいしつりょう: 189.9588348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.3

3,4-DICHLORO-2-HYDROXYBENZALDEHYDE セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

3,4-DICHLORO-2-HYDROXYBENZALDEHYDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0996111-1g |

3,4-dichloro-2-hydroxybenzaldehyde |

23602-61-1 | 95% | 1g |

$580 | 2024-08-02 | |

| Enamine | EN300-1249144-0.05g |

3,4-dichloro-2-hydroxybenzaldehyde |

23602-61-1 | 95% | 0.05g |

$288.0 | 2023-07-07 | |

| Enamine | EN300-1249144-5.0g |

3,4-dichloro-2-hydroxybenzaldehyde |

23602-61-1 | 95% | 5.0g |

$5125.0 | 2023-07-07 | |

| Enamine | EN300-1249144-0.5g |

3,4-dichloro-2-hydroxybenzaldehyde |

23602-61-1 | 95% | 0.5g |

$963.0 | 2023-07-07 | |

| Enamine | EN300-1249144-2.5g |

3,4-dichloro-2-hydroxybenzaldehyde |

23602-61-1 | 95% | 2.5g |

$2593.0 | 2023-07-07 | |

| abcr | AB486480-1 g |

3,4-Dichloro-2-hydroxy-benzaldehyde; . |

23602-61-1 | 1g |

€771.90 | 2023-06-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130957-1g |

3,4-Dichloro-2-hydroxybenzaldehyde |

23602-61-1 | 95+% | 1g |

¥6394 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130957-5g |

3,4-Dichloro-2-hydroxybenzaldehyde |

23602-61-1 | 95+% | 5g |

¥23373 | 2023-04-14 | |

| abcr | AB486480-500mg |

3,4-Dichloro-2-hydroxy-benzaldehyde; . |

23602-61-1 | 500mg |

€565.20 | 2023-09-02 | ||

| abcr | AB486480-5g |

3,4-Dichloro-2-hydroxy-benzaldehyde; . |

23602-61-1 | 5g |

€2040.60 | 2025-02-21 |

3,4-DICHLORO-2-HYDROXYBENZALDEHYDE 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

23602-61-1 (3,4-DICHLORO-2-HYDROXYBENZALDEHYDE) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23602-61-1)3,4-DICHLORO-2-HYDROXYBENZALDEHYDE

清らかである:99%

はかる:1g

価格 ($):901.0

atkchemica

(CAS:23602-61-1)3,4-DICHLORO-2-HYDROXYBENZALDEHYDE

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ